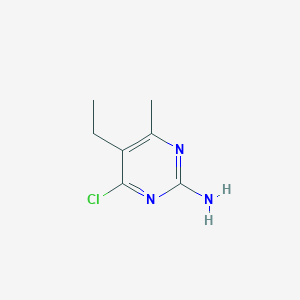

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPBCCFJYPGJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323016 | |

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

162272-59-5 | |

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel heterocyclic compound, 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid set of protocols to offer a strategic and logical workflow for confirming the molecular architecture of complex organic molecules. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, we present a self-validating system for unambiguous structure determination. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven methodologies, grounded in authoritative references.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is intrinsically linked to its biological activity. In the realm of drug discovery and development, the unambiguous determination of a compound's structure is a non-negotiable prerequisite for advancing a candidate through the development pipeline. The subject of this guide, this compound, represents a polysubstituted pyrimidine, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this class of compounds.

The presence of various functional groups—an amino group, a chloro substituent, and alkyl chains—on the pyrimidine core necessitates a multi-faceted analytical approach to prevent misassignment and ensure absolute structural fidelity. This guide will systematically detail the strategic application of modern spectroscopic and crystallographic techniques to achieve this goal.

The Analytical Blueprint: A Synergistic Approach

Mass Spectrometry: The First Glimpse of the Molecular Formula

Mass spectrometry provides the foundational data point in structure elucidation: the mass of the molecule. This allows for the determination of the molecular formula, a critical first step in piecing together the molecular puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for aminopyrimidines due to the basicity of the amino group and ring nitrogens, which readily accept a proton to form [M+H]⁺ ions.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

Predicted Data and Interpretation

For this compound (C₇H₁₀ClN₃), the expected high-resolution mass spectral data is presented in Table 1.

| Parameter | Predicted Value | Rationale & Interpretation |

| Molecular Formula | C₇H₁₀ClN₃ | Based on the proposed structure. |

| Monoisotopic Mass | 171.0563 | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |

| [M+H]⁺ (m/z) | 172.0641 | The protonated molecular ion, expected to be the base peak in ESI+. |

| Isotopic Pattern | A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks. | This pattern is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).[1] |

Fragmentation Analysis: Unveiling Structural Motifs

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The resulting fragment ions can reveal key structural motifs.

The fragmentation pattern can help to confirm the presence of the ethyl and methyl groups and the chloro substituent. For example, the loss of a methyl radical (15 Da) or an ethene neutral loss (28 Da) would be indicative of the ethyl group.[1][2]

Infrared Spectroscopy: Identifying the Functional Group Landscape

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying the characteristic vibrational frequencies, we can confirm the presence of the amino group, alkyl chains, and the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted Data and Interpretation

Based on data from similar aminopyrimidine structures, the following characteristic IR absorption bands are expected for this compound (Table 2).[3][4][5][6]

| Wavenumber (cm⁻¹) | Vibration | Intensity | Interpretation |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Medium-Strong | Confirms the presence of the primary amino (-NH₂) group. The presence of two bands is characteristic. |

| 3100-3000 | C-H stretch (aromatic) | Weak-Medium | Associated with the C-H bonds on the pyrimidine ring. |

| 2975-2850 | C-H stretch (aliphatic) | Medium-Strong | Arises from the C-H bonds of the ethyl and methyl groups. |

| 1650-1550 | C=N and C=C ring stretch | Strong | Characteristic vibrations of the pyrimidine ring. |

| 1620-1580 | N-H bend (scissoring) | Medium | Further confirmation of the primary amino group. |

| 1470-1430 | C-H bend (aliphatic) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |

| 800-700 | C-Cl stretch | Strong | Indicates the presence of the chloro substituent. |

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the complete connectivity of the molecule.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amino group.[2][7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (typically over 2-3 bonds).

-

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum is based on the analysis of similar substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent will deshield the protons, while the amino and alkyl groups will have an opposing effect.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 5.0 - 6.0 | Broad singlet | 2H | The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupole broadening and exchange.[7] |

| -CH₂- (ethyl) | 2.5 - 2.8 | Quartet (q) | 2H | Coupled to the three protons of the methyl group. |

| -CH₃ (methyl on ring) | 2.2 - 2.4 | Singlet (s) | 3H | No adjacent protons to couple with. |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the two protons of the methylene group. |

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the hybridization.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (attached to -NH₂) | 160 - 165 | Deshielded due to attachment to two nitrogen atoms. |

| C4 (attached to -Cl) | 158 - 163 | Deshielded by the electronegative chlorine and ring nitrogen. |

| C6 (attached to -CH₃) | 155 - 160 | Deshielded by the ring nitrogens. |

| C5 (attached to -CH₂CH₃) | 115 - 125 | Shielded relative to the other ring carbons. |

| -CH₂- (ethyl) | 20 - 25 | Typical range for an aliphatic methylene carbon. |

| -CH₃ (methyl on ring) | 15 - 20 | Typical range for an aliphatic methyl carbon attached to an aromatic ring. |

| -CH₃ (ethyl) | 10 - 15 | Typical range for a terminal aliphatic methyl carbon. |

The Power of 2D NMR: Connecting the Dots

While 1D NMR provides information about the individual components, 2D NMR reveals how they are connected.[8][9][10][11]

-

COSY: A cross-peak between the quartet of the ethyl's -CH₂- and the triplet of its -CH₃ will confirm their connectivity.

-

HSQC: This experiment will directly link each proton to the carbon it is attached to, confirming the assignments made in the 1D spectra.

-

HMBC: This is crucial for establishing the overall framework. We expect to see correlations from the protons of the methyl group on the ring to C5 and C6, and from the protons of the ethyl group to C5. These long-range correlations will definitively place the substituents on the pyrimidine ring.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure in solution, single-crystal X-ray crystallography provides the unambiguous, solid-state structure of a molecule.[12][13][14][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice, leaving no doubt as to the structure of this compound.

Conclusion: A Robust and Validated Approach

The structure elucidation of this compound serves as a case study for a robust and self-validating analytical workflow. By strategically combining the information from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. This integrated approach ensures the scientific integrity of the data and provides the necessary foundation for further research and development of this and other novel chemical entities.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Suran Pulkar. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. Crystal Growth. [Link]

-

Heffron, G. 2D NMR FOR THE CHEMIST. [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.

- Singh, A., & Sharma, D. P. (2018). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Chemistry & Chemical Technology, 12(4), 457-464.

- Rose, J. P. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1).

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Singh, R. P., & Singh, P. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. E-Journal of Chemistry, 7(4), 1475-1480.

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(10), 1138-1141.

-

PubChem. 4-Chloro-5-methylpyrimidin-2-amine. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

- El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.

- Bayrak, C. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry, 41(2), 133-141.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

NIST WebBook. 2-Amino-5-chloropyrimidine. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

- Al-Ostath, A. I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17568.

- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3329.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

PubChem. 2-Amino-4-chloro-6-methylpyrimidine. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. emerypharma.com [emerypharma.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How To [chem.rochester.edu]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. Their prevalence in biologically active molecules underscores the necessity for a comprehensive understanding of their physicochemical characteristics. This guide focuses on a specific, yet significant, member of this class: 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS No. 162272-58-4).[1] This compound, with its strategic placement of chloro, ethyl, methyl, and amine functional groups, represents a versatile building block for chemical synthesis, offering multiple reaction sites for molecular elaboration.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, providing a framework for the experimental determination of key physicochemical properties. We will delve into the causality behind experimental choices and outline self-validating protocols, ensuring that the reader is equipped not only with knowledge of this specific compound but also with the practical expertise to characterize novel pyrimidine derivatives.

Molecular Profile: this compound

A foundational step in the characterization of any molecule is the compilation of its fundamental properties. While extensive experimental data for this compound is not widely published, we can collate its known identifiers and provide context through data from closely related analogs.

| Property | Value / Information | Source |

| IUPAC Name | 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine | [1] |

| CAS Number | 162272-58-4 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Canonical SMILES | CCC1=C(C(=NC(=N1)Cl)N)C | |

| Melting Point | Data not available. (Analog: 2-Amino-4-chloro-6-methylpyrimidine melts at 183-186 °C) | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. (Analog: 2-Amino-4-chloro-6-methylpyrimidine is soluble in acetic acid at 50 mg/mL) | |

| pKa | Data not available (Predicted to be weakly basic due to the 2-amino group and pyrimidine nitrogens). |

Part 1: Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental characterization of this compound. The principles and protocols described are broadly applicable to other small organic molecules.

Melting Point Determination

Importance in Drug Discovery: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[2] A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[2] This parameter is critical during synthesis and purification to assess the success of crystallization and the need for further purification steps.

Experimental Protocol: Capillary Method

The capillary method is a widely adopted, straightforward technique for melting point determination.[3]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline solid is ground to a fine powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is jabbed into the powder. The sample is packed into the closed end of the tube by tapping or by dropping the tube through a long glass tube onto a hard surface. The packed sample height should be approximately 2-3 mm.[4][5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): An initial rapid heating can be performed to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[2][4]

-

Precise Determination: A fresh sample is heated at a medium rate until the temperature is about 20 °C below the approximate melting point.[4] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[4]

Caption: High-throughput workflow for determining kinetic solubility via nephelometry.

pKa Determination

Importance in Drug Discovery: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. [6]Ionization profoundly affects a compound's solubility, permeability, target binding, and metabolic stability. For this compound, the pKa of the 2-amino group and the pyrimidine ring nitrogens will dictate its charge at physiological pH (approx. 7.4), which is crucial for its pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by measuring pH changes upon the addition of a titrant. [1][6][7] Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [1][7]2. Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength. [1][7]3. Titration Setup: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂. [1]4. Titration: As the compound is expected to be basic, it is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). [1][7]5. Titrant Addition: The protonated sample is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Recording: The pH is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve. [6] Workflow for pKa Determination by Potentiometric Titration

Caption: Step-by-step process for determining pKa values using potentiometric titration.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. Together, they are the primary tool for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. [8]The choice of solvent is critical; the compound must be fully soluble.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak. [8]3. Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: ¹³C spectra require more scans due to the low natural abundance of the ¹³C isotope. [9]Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are applied.

Expected Spectral Features for this compound:

-

¹H NMR: Signals corresponding to the -NH₂ protons (a broad singlet), the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet).

-

¹³C NMR: Signals for each of the seven unique carbon atoms in the molecule, with chemical shifts indicative of their environment (aromatic, aliphatic, attached to heteroatoms).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Importance: FT-IR spectroscopy is used to identify the functional groups present in a molecule. [10]The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. It is a rapid and reliable method for confirming the presence of key structural motifs.

Experimental Protocol: Thin Solid Film or KBr Pellet

Methodology (Thin Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). [11]2. Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr). [11]3. Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate. [11]4. Place the plate in the spectrometer and acquire the spectrum.

Methodology (KBr Pellet):

-

Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. [12]2. Place the mixture in a pellet die and apply high pressure using a hydraulic press to form a transparent pellet. [12][13]3. Acquire the spectrum using the pellet. This method is often used when a compound is not soluble in a suitable volatile solvent.

Expected Spectral Features:

-

N-H stretching: Vibrations from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching: Signals from the ethyl and methyl groups, typically just below 3000 cm⁻¹.

-

C=N and C=C stretching: Vibrations from the pyrimidine ring, expected in the 1500-1650 cm⁻¹ region.

-

C-Cl stretching: Typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Importance: Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar, thermally labile molecules like the target compound. [14] Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation. [15]2. Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. [14]4. Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Expected Spectral Features:

-

Molecular Ion Peak [M+H]⁺: The primary ion observed should correspond to the protonated molecule. For C₇H₁₀ClN₃, the expected m/z would be approximately 172.06.

-

Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for any chlorine-containing ion. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak with roughly one-third the intensity, corresponding to the ³⁷Cl isotope.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Sample preparation for FT-IR. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

PCBIS. Kinetic solubility. Available from: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

-

Melting point determination. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

The Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. Available from: [Link]

-

National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

-

YouTube. Probe ESI Mass Spectrometry Analysis | Protocol Preview. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

-

Chemistry LibreTexts. Lab 7: Electrospray Mass Spectrometry. Available from: [Link]

-

PubChem. 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]

-

PubChem. 4-Chloro-5-methylpyrimidin-2-amine. Available from: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available from: [Link]

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

CAS Number: 162272-59-5

Authored by a Senior Application Scientist

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. The compound discussed should be handled only by qualified individuals trained in laboratory safety procedures.

Introduction and Strategic Overview

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound—a chloro group at the 4-position, an amino group at the 2-position, and alkyl groups at the 5 and 6-positions—offers a versatile scaffold for further chemical modifications.

The chloro group at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The 2-amino group can also be functionalized or may serve as a critical hydrogen bond donor for biological target engagement. This guide provides a comprehensive overview of the known properties, a proposed synthesis protocol based on established chemical principles, and potential applications for this compound in a research and development setting.

Physicochemical and Safety Profile

While detailed experimental data for this specific compound is not extensively published, we can compile its basic properties and infer a safety profile from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 162272-59-5 | [1], [2] |

| Molecular Formula | C₇H₁₀ClN₃ | [1], [2] |

| Molecular Weight | 171.63 g/mol | [1], [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Appearance | Solid (predicted) | |

| Solubility | Data not available |

Table 2: Hazard and Safety Information

Note: This information is based on safety data for structurally similar compounds and should be used for guidance only. A substance-specific risk assessment should always be conducted.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[4][5] |

| Skin Corrosion/Irritation | May cause skin irritation.[3] | Wash skin thoroughly after handling.[5] |

| Eye Damage/Irritation | May cause serious eye irritation.[3][5] | Wear safety glasses with side-shields or goggles.[4] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1] | Recommended storage temperature: 2-8°C, under an inert atmosphere.[1] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] | Wear a self-contained breathing apparatus.[4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would logically start from the condensation of a β-keto nitrile with guanidine to form the 2-amino-4-hydroxypyrimidine core, followed by chlorination.

Caption: Figure 1: Proposed Synthesis of this compound

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add 2-ethyl-3-oxopentanenitrile followed by guanidine hydrochloride.

-

Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield the pyrimidinol precursor.

Causality Behind Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine, allowing it to act as a nucleophile in the condensation reaction with the β-keto nitrile. Refluxing provides the necessary activation energy for the cyclization to occur efficiently.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to handle evolving HCl gas.

-

Addition of Reagents: To the flask, add the dried 2-Amino-5-ethyl-6-methylpyrimidin-4-ol from the previous step. Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. The pH of the aqueous solution should be adjusted to basic (pH 8-9) with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) while keeping the temperature low. The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.[6]

Causality Behind Choices: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. The basic work-up is essential to neutralize the acidic reaction mixture and precipitate the amine product.

Applications in Drug Discovery and Development

Substituted 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs, particularly as kinase inhibitors. The core structure can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various protein kinases.

While specific biological activities of this compound are not documented in publicly available literature, its structure makes it an ideal starting point for the development of targeted therapies.

Potential as a Kinase Inhibitor Scaffold

The chloro group at the C4 position is a synthetic handle for introducing larger, more complex side chains via nucleophilic aromatic substitution (SNAr) reactions. These side chains can be designed to occupy the hydrophobic pocket of a kinase active site, thereby conferring potency and selectivity.

Caption: Figure 2: Drug Discovery Workflow using the Pyrimidine Scaffold

Analytical and Quality Control Protocols

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

Table 3: Recommended Analytical Methods

| Method | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the ethyl and methyl protons, as well as the amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the pyrimidine ring carbons and the alkyl side chains. |

| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight (171.63 for C₇H₁₀ClN₃). |

| HPLC | Purity assessment. | A single major peak indicating high purity. |

| FT-IR | Identification of functional groups. | Characteristic stretches for N-H (amine), C=N, and C-Cl bonds. |

General Analytical Workflow

Caption: Figure 3: Analytical Workflow for Quality Control

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its structural features, particularly the reactive chloro group, position it as an important building block for the synthesis of compound libraries targeting a range of biological targets. While a comprehensive body of literature for this specific molecule is sparse, established principles of pyrimidine chemistry allow for the confident design of synthetic and analytical protocols. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. Retrieved from [Link]

- Erkin, A. V., Krutikov, V. I., & Gurzhii, V. V. (2005). Russian Journal of General Chemistry, 75, 1135-1137. (As cited in ChemicalBook for a similar synthesis).

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidine Amines

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, owing to its prevalence in the structure of nucleic acids (cytosine, thymine, and uracil)[1][2]. This inherent biocompatibility makes substituted pyrimidines, particularly pyrimidine amines, a privileged motif in the design of therapeutic agents. These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[3][4][5]. The strategic placement of amine substituents on the pyrimidine ring allows for fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth technical overview of the core synthetic pathways for accessing substituted pyrimidine amines, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from foundational cyclocondensation reactions to modern transition-metal-catalyzed and direct C-H functionalization strategies.

Chapter 1: Foundational Strategies: Cyclocondensation Reactions

Cyclocondensation reactions represent the classical and most direct approach to constructing the pyrimidine core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors in a single step.

The Principal Route: Condensation of 1,3-Dicarbonyl Compounds with Amidines

The most common and robust method for pyrimidine ring synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine[1]. This approach allows for the direct installation of an amino group or a precursor at the 2-position of the pyrimidine ring.

The reaction proceeds via initial condensation of the amidine with one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of reaction conditions, particularly the use of an acid or base catalyst, is crucial for achieving high yields.

Experimental Protocol: Synthesis of 2-amino-4,6-dimethylpyrimidine

-

Reaction Setup: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add guanidine hydrochloride (1.15 g, 12 mmol) and sodium ethoxide (0.82 g, 12 mmol).

-

Reaction Execution: Stir the mixture at reflux for 4 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (30 mL) and ethyl acetate (30 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethanol to yield 2-amino-4,6-dimethylpyrimidine.

Caption: General workflow for pyrimidine synthesis via cyclocondensation.

The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or thiones from an aldehyde, a β-ketoester, and urea or thiourea[6]. While the direct product is not an aromatic amine, these dihydropyrimidines are valuable intermediates that can be subsequently aromatized and functionalized to yield a variety of substituted pyrimidine amines.

Modern variations of the Biginelli reaction often employ Lewis or Brønsted acid catalysts and microwave irradiation to improve reaction times and yields[6][7].

| Catalyst | Solvent | Reaction Condition | Reported Yield (%) | Reference |

| HCl | Methanol | Reflux, 3h | ~60-80 | [6] |

| CuCl₂·2H₂O | Solvent-free | Grinding, RT | >90 | [6] |

| l-proline nitrate | Methanol | Room Temperature | ~87 | [8] |

Table 1: Comparison of catalysts and conditions for the Biginelli reaction.

Chapter 2: Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amine substituents onto a pre-existing pyrimidine ring. This strategy relies on the displacement of a leaving group, typically a halogen, by an amine nucleophile.

The reactivity of the halopyrimidine is highly dependent on the position of the halogen and the presence of other electron-withdrawing groups on the ring. The general order of reactivity for halogens at the 4-position is Cl > Br.

Experimental Protocol: Synthesis of a 4-(Arylamino)pyrimidine Derivative

This protocol describes a general procedure for the SNAr reaction between a 4-chloropyrimidine and an aniline derivative[7][9].

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 4-chloropyrimidine (1.0 equiv) and the desired aniline (1.1 equiv) in isopropanol. Add a tertiary amine base such as diisopropylethylamine (DIPEA) (1.5 equiv).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Caption: Workflow for the synthesis of 4-aminopyrimidines via SNAr.

Chapter 3: Isomerization and Rearrangement: The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including pyrimidines, exchange places[10]. This rearrangement typically occurs under thermal or pH-mediated conditions and proceeds through a ring-opening/ring-closing mechanism[10][11].

For 1-alkyl-2-iminopyrimidines, the rearrangement is initiated by the addition of water, followed by the opening of the hemiaminal to an aminoaldehyde intermediate. Subsequent ring closure affords the thermodynamically more stable 2-(alkylamino)pyrimidine[10]. The rate of this rearrangement is influenced by factors such as pH and the nature of the substituents on the pyrimidine ring[11][12].

Caption: Simplified mechanism of the Dimroth rearrangement in pyrimidines.

Experimental Protocol: Dimroth Rearrangement of a Pyrrolo[2,3-d]pyrimidine [13]

-

Reaction Setup: A suspension of the starting pyrrolopyrimidine (1.0 equiv) is made in a mixture of water, absolute ethanol, and ethylene glycol.

-

Reaction Execution: The mixture is heated to 95 °C for 4 hours.

-

Work-up and Purification: The mixture is cooled to room temperature and stirred for an additional hour. The resulting suspension is filtered, washed with water, and dried under vacuum to yield the rearranged pyrrolopyrimidine product.

Chapter 4: Modern Approaches: Transition-Metal-Catalyzed Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the synthesis of substituted pyrimidine amines. These methods offer a broader substrate scope and milder reaction conditions compared to classical SNAr reactions.

Palladium catalysts are commonly employed for the coupling of halopyrimidines with a wide range of primary and secondary amines[14][15]. The choice of ligand is critical for the efficiency of the catalytic cycle.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | High |

Table 2: Typical conditions for Buchwald-Hartwig amination of chloropyrimidines.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Chapter 5: Cutting-Edge Techniques: Direct C-H Amination

Direct C-H amination is an emerging and highly atom-economical strategy for the synthesis of pyrimidine amines. This approach avoids the need for pre-functionalization of the pyrimidine ring, thereby streamlining the synthetic process[1].

Recent advances have enabled the site-selective amination of pyrimidines at the C2 and C4 positions[16][17][18][19]. These methods often rely on the use of specific reagents to activate the pyrimidine ring and facilitate the C-N bond formation.

One notable strategy involves the use of a synthetic platform that generates pyrimidinyl iminium salt intermediates, which can then be converted to various amine products in situ[16][17][18]. This approach has shown compatibility with a broad range of pyrimidines bearing sensitive functional groups.

Caption: Conceptual workflow for regioselective direct C-H amination.

Experimental Protocol: C2-Selective Amination of Pyrimidines [16][17]

Note: This is a generalized protocol based on recent literature and should be adapted based on the specific substrate and amination reagent used.

-

Reaction Setup: To a solution of the pyrimidine substrate (1.0 equiv) in a suitable solvent (e.g., DCE), add the activating reagent under an inert atmosphere.

-

Intermediate Formation: Stir the mixture at the specified temperature to facilitate the formation of the reactive intermediate.

-

Amination: Add the amine nucleophile (1.2 equiv) to the reaction mixture and continue stirring until the reaction is complete as monitored by LC-MS.

-

Work-up and Purification: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Conclusion

The synthesis of substituted pyrimidine amines is a dynamic and evolving field. While classical cyclocondensation and SNAr reactions remain valuable and robust methods, modern approaches such as transition-metal-catalyzed cross-coupling and direct C-H amination offer enhanced efficiency, broader substrate scope, and greater atom economy. The choice of synthetic strategy is ultimately dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more innovative and efficient methods for the construction of these vital medicinal scaffolds to emerge.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Google Docs.

- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC. (2021, May 15). PubMed Central.

- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine - R Discovery. (2024, December 5). R Discovery.

- Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives - Benchchem. (n.d.). BenchChem.

- Dimroth rearrangement - Wikipedia. (n.d.). Wikipedia.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Google Docs.

- Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement | Organic Process Research & Development - ACS Publications. (n.d.). ACS Publications.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Docs.

- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025, May 29). Google Docs.

- Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). PubMed Central.

- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed. (2022, February 23). PubMed.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4). Google Docs.

- Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a - ResearchGate. (n.d.). ResearchGate.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 6). ResearchGate.

- The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines - Journal of the Chemical Society C - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). ResearchGate.

- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization | Journal of the American Chemical Society. (2022, February 9). ACS Publications.

- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem. (n.d.). BenchChem.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Google Docs.

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives | ACS Omega. (2025, December 29). ACS Publications.

- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. (n.d.). National Institutes of Health.

- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - KAIST (Korea Advanced Institute of Science and Technology). (2022, February 23). KAIST.

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). ResearchGate.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.). Heterocyclic Letters.

- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - OUCI. (n.d.). OUCI.

- Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Rea- gents via a Cross Azine Coupling - ChemRxiv. (n.d.). ChemRxiv.

- Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Metal-catalyzed synthesis of 4-aminopyrimidines. - ResearchGate. (n.d.). ResearchGate.

Sources

- 1. ijsat.org [ijsat.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. heteroletters.org [heteroletters.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jchemrev.com [jchemrev.com]

- 8. jchemrev.com [jchemrev.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 16. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 19. chemrxiv.org [chemrxiv.org]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a vast array of biologically active compounds.[1][2][3] Its inherent ability to engage in hydrogen bonding and π-π interactions makes it a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets.[1] This guide provides an in-depth exploration of the contemporary landscape of pyrimidine synthesis, moving beyond mere procedural descriptions to elucidate the underlying principles that govern modern synthetic strategies. We will dissect established methodologies, explore recent innovations in catalytic and multicomponent reactions, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrimidine scaffold in their therapeutic programs.

The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The prevalence of the pyrimidine motif in FDA-approved drugs underscores its therapeutic importance.[4] From anticancer agents like 5-fluorouracil and imatinib to antiviral medications, the versatility of the pyrimidine ring is well-documented.[1][5] This significance stems from its bioisosteric relationship with other aromatic systems and its capacity to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] The ongoing exploration of pyrimidine derivatives continues to yield novel therapeutic agents for a wide spectrum of diseases, including cancer, infectious diseases, and metabolic disorders.[7][8]

Foundational Synthetic Strategies: Building the Pyrimidine Ring

The construction of the pyrimidine core has been a subject of extensive research, leading to a diverse toolbox of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the compatibility of functional groups.

The Biginelli Reaction: A Classic One-Pot Condensation

First described in 1891, the Biginelli reaction remains a highly relevant and efficient method for the synthesis of dihydropyrimidinones.[9] This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][9]

Causality Behind the Choice: The Biginelli reaction is favored for its operational simplicity, cost-effectiveness of starting materials, and the ability to generate molecular diversity by varying the three core components.[9] It provides a straightforward entry into a class of compounds with significant biological potential.

Experimental Protocol: Acid-Catalyzed Biginelli Condensation [2]

-

Materials:

-

Aldehyde (1.0 eq)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Urea or Thiourea (1.5 eq)

-

Catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) (catalytic amount)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and ethanol.

-

Add the acid catalyst to the mixture.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.

-

-

Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis offers a complementary approach, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[2] This method is particularly useful for accessing a different substitution pattern compared to the Biginelli reaction.

Causality Behind the Choice: The Pinner synthesis provides a regioselective route to pyrimidines and is amenable to a wide range of 1,3-dicarbonyl compounds and amidines, allowing for the synthesis of a diverse library of derivatives.

Experimental Protocol: Pinner Synthesis of Pyrimidines [2]

-

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Amidine hydrochloride (1.2 eq)

-

Base (e.g., Sodium ethoxide) (to neutralize the hydrochloride)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add the amidine hydrochloride to the sodium ethoxide solution and stir for 15-30 minutes.

-

Add the 1,3-dicarbonyl compound to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Self-Validation: The progress of the reaction and the purity of the final product can be assessed by TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR) will confirm the structure of the synthesized pyrimidine.

Modern Synthetic Innovations: Enhancing Efficiency and Sustainability

While classical methods remain valuable, modern organic synthesis has driven the development of more efficient, sustainable, and versatile approaches to pyrimidine synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Atom Economy

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for generating complex molecules with high atom economy and efficiency.[10][11]

Causality Behind the Choice: MCRs are highly desirable in drug discovery as they allow for the rapid generation of large libraries of structurally diverse compounds from readily available starting materials.[10] This accelerates the hit-to-lead optimization process.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10][11] This reaction proceeds through a cascade of condensation and dehydrogenation steps, offering excellent regioselectivity and high yields.[10][11]

Catalysis-Driven Synthesis: Expanding the Synthetic Toolbox

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions under milder conditions and with greater control over selectivity.

-

Metal-Based Catalysis: Transition metals like copper, palladium, and iridium have been employed in a variety of pyrimidine syntheses.[12][13] For instance, copper-catalyzed cycloaddition reactions of alkynes with amidines or guanidines provide a powerful route to pyrimidines.[12]

-

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based systems.

-

Biocatalysis: Enzymes are increasingly being explored for their potential in stereoselective pyrimidine synthesis.

Performance Comparison of Catalysts in Pyrimidine Synthesis

| Catalyst Type | Typical Reaction | Advantages | Disadvantages |

| Metal-Based | Cross-coupling, Cycloadditions | High efficiency, Broad substrate scope | Potential for metal contamination, Cost |

| Organocatalysts | Condensation reactions | Environmentally benign, Readily available | May require higher catalyst loading |

| Biocatalysts | Asymmetric synthesis | High stereoselectivity, Mild conditions | Limited substrate scope, Stability issues |

Microwave-Assisted and Flow Chemistry: Accelerating Discovery

Microwave irradiation and flow chemistry techniques have been instrumental in accelerating reaction times and improving yields in pyrimidine synthesis.[1][2] These technologies allow for precise control over reaction parameters, leading to cleaner reactions and easier purification.

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3][14][15] Systematic SAR studies are crucial for identifying the key structural features responsible for a desired pharmacological effect.[6][16] For example, in the development of kinase inhibitors, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring have been shown to be critical for achieving high potency and selectivity.[1]

Visualizing Synthetic Pathways and Logic

Understanding the flow of a synthetic process is crucial for its successful implementation and optimization.

Caption: Logical relationship in a one-pot, three-component pyrimidine synthesis.

Future Perspectives: The Evolving Landscape of Pyrimidine Synthesis

The field of pyrimidine synthesis is continuously evolving, driven by the need for more efficient, sustainable, and innovative methods. Several key areas are poised for significant growth:

-

AI-Driven Drug Design: Artificial intelligence and machine learning are being increasingly utilized to predict the biological activity of novel pyrimidine derivatives and to design optimized synthetic routes. *[1] Sustainable Synthesis: The development of "green" synthetic methods, utilizing renewable starting materials, environmentally benign solvents, and energy-efficient processes, will continue to be a major focus. *[1] Targeted Degradation: Pyrimidine-based PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders represent a promising new therapeutic modality.

Conclusion

The pyrimidine scaffold remains a central and highly productive area of research in medicinal chemistry. A deep understanding of both classical and modern synthetic methodologies is essential for any researcher aiming to develop novel pyrimidine-based therapeutics. By embracing innovative approaches such as multicomponent reactions, advanced catalysis, and computational design, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals dedicated to advancing the field of drug discovery.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (URL: )

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (URL: )

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: )

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: )

- A Sustainable Multicomponent Pyrimidine Synthesis - PubMed. (URL: )

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )

- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. (URL: )

- A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society. (URL: )

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - Bentham Science Publisher. (URL: )

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: )

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: )

- Pyrimidine synthesis - Organic Chemistry Portal. (URL: )

- Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (URL: )

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchG

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )

- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed. (URL: )

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchG

- Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchG

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - OUCI. (URL: )

- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Public

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (URL: )

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )

- Full article: Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base C

- Pyrimidines, Purines and Azepines – synthesis, reactions and applic

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: )

- Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation - ResearchG

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p

Sources

- 1. ijsat.org [ijsat.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 9. mdpi.com [mdpi.com]

- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery for Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a versatile building block for the design of potent and selective inhibitors of a wide range of therapeutic targets. This guide provides a comprehensive overview of key molecular targets for pyrimidine-based compounds, with a focus on their application in oncology, immunology, and virology. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target identification and validation, and offer insights into the rationale behind experimental design, empowering researchers to accelerate their drug discovery programs.

The Ubiquitous Role of Pyrimidines in Targeted Drug Design